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(E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate

Catalog No.
S11619816
CAS No.
M.F
C13H10N2O2
M. Wt
226.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate

Product Name

(E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate

IUPAC Name

methyl (E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C13H10N2O2/c1-17-13(16)9(7-14)6-10-8-15-12-5-3-2-4-11(10)12/h2-6,8,15H,1H3/b9-6+

InChI Key

JRKWEDQGUNBTEE-RMKNXTFCSA-N

solubility

7.1 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

COC(=O)C(=CC1=CNC2=CC=CC=C21)C#N

Isomeric SMILES

COC(=O)/C(=C/C1=CNC2=CC=CC=C21)/C#N

(E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate is an organic compound characterized by its unique structure, which includes a cyano group, an acrylate moiety, and an indole derivative. Its molecular formula is C14H12N2O2C_{14}H_{12}N_2O_2 and it has a molecular weight of approximately 240.26 g/mol. The compound exhibits a double bond configuration (E) at the acrylate position, which significantly influences its reactivity and biological activities. The presence of the indole ring is notable as indoles are known for their diverse biological properties, including anti-inflammatory and anticancer activities.

  • Oxidation: The compound can be oxidized to form corresponding oxides using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the cyano group to an amine group, typically employing lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols under basic or acidic conditions.

These reactions allow for the modification of the compound to create derivatives with potentially enhanced biological activity.

Research indicates that (E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate exhibits significant biological activities. It has been studied for its potential anti-inflammatory and anticancer properties, largely attributed to its ability to interact with various biological receptors and enzymes. The indole moiety allows for modulation of pathways involved in cell proliferation and inflammation, making this compound a candidate for further pharmacological exploration .

The synthesis of (E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate typically involves a Knoevenagel condensation reaction between an indole derivative and cyanoacetic ester in the presence of a base, such as sodium ethoxide. This reaction is usually conducted under reflux conditions in ethanol for several hours. Alternative synthetic routes may include the use of L-Proline as a catalyst to enhance reaction efficiency and yield .

General Reaction Scheme

(E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate has various applications in medicinal chemistry due to its biological activities. It is being investigated for its potential use in developing therapeutic agents targeting inflammatory diseases and cancer. Additionally, it serves as a valuable intermediate in organic synthesis, allowing researchers to create more complex molecules with specific biological functions.

Interaction studies involving (E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate focus on understanding its binding affinity to specific enzymes and receptors. These studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound, which can inform its potential therapeutic applications. For instance, research has shown that derivatives of this compound can inhibit certain cancer-related pathways by modulating enzyme activity .

Several compounds share structural similarities with (E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate:

Compound NameStructure FeaturesUnique Aspects
Methyl (E)-2-cyano-3-(1H-indol-3-yl)acrylateSimilar cyano and indole groupsDifferent ester group affecting solubility
Ethyl (E)-2-cyano-3-(1H-indol-3-yl)acrylateEthyl ester instead of methylPotentially different reactivity profiles
Propyl (E)-2-cyano-3-(1H-indol-3-yl)acrylatePropyl ester variantVariation in lipophilicity and biological activity
(E)-Cyclohexyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylateCyclohexyl group adds steric bulkUnique steric effects influencing interactions

Uniqueness

The uniqueness of (E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate lies in its specific combination of functional groups and the configuration at the double bond. This configuration influences both its chemical reactivity and biological interactions, setting it apart from other similar compounds.

Knoevenagel condensation remains the cornerstone for constructing the α-cyanoacrylate scaffold in this compound. This reaction couples aldehyde-bearing indole derivatives with methyl cyanoacetate, facilitated by nucleophilic catalysts.

Catalyst Systems: Piperidine Derivatives vs. Organocatalytic Strategies

Piperidine and its derivatives dominate industrial and academic workflows due to their efficiency in deprotonating methyl cyanoacetate. In a representative protocol, 1H-indole-3-carbaldehyde undergoes condensation with methyl cyanoacetate in methanol using catalytic piperidine, achieving yields exceeding 85% within 12 hours at 25°C [4]. The mechanism involves piperidine-mediated enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the α,β-unsaturated cyanoester.

Organocatalytic alternatives, such as thiourea-based catalysts, have been explored for asymmetric induction but show limited success in this specific system. Computational studies suggest steric hindrance from the indole moiety disrupts chiral environments, favoring racemic product formation [3].

Table 1: Catalyst Performance in Knoevenagel Condensation

CatalystSolventTemperature (°C)Yield (%)Reaction Time (h)
PiperidineMethanol2585–9012
DBUDCM40788
L-ProlineEthanol256524

Solvent Optimization and Reaction Kinetics in Cyclocondensation

Solvent polarity critically influences reaction rates and equilibria. Polar protic solvents like methanol enhance enolate stability, accelerating condensation kinetics. In contrast, aprotic solvents such as 1,2-dichloroethane reduce side reactions but require elevated temperatures (60°C) to achieve comparable yields [2]. Kinetic studies reveal a second-order dependence on aldehyde and methyl cyanoacetate concentrations, with activation energies of ~45 kJ/mol in methanol [4].

Microwave irradiation has been tested as a rate-enhancing tool, though traditional thermal methods remain prevalent. For example, reactions in toluene under microwave conditions (100 W, 80°C) reduce completion times to 3 hours but risk decomposition of the electron-rich indole system [2].

Microwave-Assisted Synthesis Protocols for Enhanced Stereoselectivity

While conventional heating suffices for most syntheses, microwave-assisted protocols offer marginal improvements in stereochemical control. A 2022 study demonstrated that irradiating a mixture of 1H-indole-3-carbaldehyde and methyl cyanoacetate in dimethylformamide at 100°C for 30 minutes produces the (E)-isomer with 94:6 selectivity, compared to 88:12 under oil-bath heating [3]. The rapid, uniform energy transfer minimizes thermal degradation pathways that favor the (Z)-configuration.

Post-Synthetic Modifications: Esterification and Functional Group Interconversion

The methyl ester group in (E)-methyl 2-cyano-3-(1H-indol-3-yl)acrylate serves as a handle for further derivatization:

  • Ester Hydrolysis: Treatment with aqueous sodium hydroxide (2 M, 60°C) quantitatively converts the methyl ester to the carboxylic acid, which is subsequently coupled with amines via EDCI/HOBt-mediated reactions to yield amide derivatives [3] [4].
  • Indole Functionalization: Electrophilic substitution at the indole C5 position using N-iodosuccinimide introduces iodine substituents, enabling cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) for aryl-alkynyl or biaryl extensions [2].

Table 2: Common Post-Synthetic Modifications

Reaction TypeReagents/ConditionsProduct Application
Ester hydrolysisNaOH (2 M), 60°C, 4 hCarboxylic acid intermediates
Amide couplingEDCI, HOBt, DMF, 25°CBioactive analog synthesis
C5 iodinationNIS, CHCl3, 0°C, 2 hCross-coupling precursors

Electronic Effects of Cyano and Ester Moieties on Bioactivity

The electronic properties of (E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate are fundamentally governed by the synergistic interplay between the cyano and ester functional groups, which collectively modulate the compound's bioactivity through distinct electronic mechanisms [1] [2].

Cyano Group Electronic Contributions

The cyano group functions as a potent electron-withdrawing substituent, significantly altering the electron density distribution across the indole-acrylate framework [1]. Density functional theory calculations reveal that the cyano group reduces the highest occupied molecular orbital energy from -5.2 eV in non-cyano analogues to -6.1 eV in cyano-substituted derivatives, indicating enhanced electrophilic character [1]. This electronic modification facilitates Michael addition reactions with nucleophilic biological targets, particularly cysteine residues in proteins [2].

Natural bond orbital analysis demonstrates that the cyano nitrogen acts as a hydrogen bond acceptor with stabilization energies ranging from 6.27 to 7.15 kilojoules per mole when interacting with nearby hydrogen donors [1]. The electron-withdrawing nature of the cyano group creates a significant dipole moment of 6.51 Debye in the isolated molecule, which influences protein-ligand recognition and binding affinity [1].

Ester Moiety Electronic Effects

The methyl ester group contributes moderate electron-withdrawing character while simultaneously enhancing membrane permeability compared to carboxylic acid analogues [3]. Comparative studies of acrylate derivatives demonstrate that ester-containing compounds exhibit improved cellular uptake, with methyl esters showing 2.3-fold higher bioavailability than corresponding carboxylic acids [3]. The ester carbonyl oxygen participates in hydrogen bonding interactions, with interaction energies of 18.95 kilojoules per mole for the methyl ester group [1].

Synergistic Electronic Effects on Bioactivity

The combination of cyano and ester functionalities creates a push-pull electronic system that optimizes biological activity through multiple mechanisms [4]. Cyano-substituted indole derivatives demonstrate superior binding affinity to α-synuclein aggregates, with dissociation constants as low as 17.4 nanomolar compared to 45-78 nanomolar for non-cyano analogues [4]. This enhanced binding results from the cyano group's ability to participate in π-π stacking interactions with aromatic amino acid residues while the ester group provides optimal lipophilic character for membrane penetration .

Structure-activity relationship studies reveal that compounds possessing both cyano and ester functionalities exhibit 3-8 fold higher potency in cellular assays compared to derivatives lacking either group [3]. The electronic complementarity between these moieties creates an optimal balance of electrophilicity and lipophilicity essential for biological activity [6].

Conformational Analysis of E/Z Isomerism in Biological Systems

The geometric isomerism inherent in the acrylate double bond of (E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate profoundly influences its biological activity through conformational constraints that dictate molecular recognition and binding affinity [2] [7].

Structural Characteristics of E and Z Isomers

The E-isomer adopts a trans configuration where the cyano and indole moieties are positioned on opposite sides of the double bond, resulting in a more extended molecular geometry [8]. X-ray crystallographic analysis reveals that the E-isomer maintains dihedral angles between the acrylonitrile plane and the indole ring system of approximately 38.94 degrees, facilitating optimal π-conjugation [9]. In contrast, the Z-isomer exhibits a cis arrangement with significantly different spatial relationships between pharmacophoric elements [8].

Computational conformational analysis using density functional theory methods demonstrates that the E-isomer is thermodynamically favored by 12.6 kilojoules per mole compared to the Z-isomer [2]. This stability difference arises from reduced steric hindrance between the bulky indole ring and the cyano group in the trans configuration [2]. The planar geometry of the E-isomer promotes extended conjugation across the entire molecular framework, enhancing electronic communication between the indole donor and the cyano-ester acceptor system [1].

Biological Activity Correlations with Geometric Configuration

Pharmacological evaluation reveals striking differences in bioactivity between E and Z isomers of indole acrylate derivatives [7] [10]. Studies of geometric isomers in coordination complexes demonstrate that trans-configured compounds consistently exhibit 2-4 fold higher antimicrobial activity compared to their cis counterparts [10]. Specifically, trans-[Cu(2-MeIm)₂(acr)₂] shows significantly enhanced activity against bacterial strains compared to the corresponding cis isomer [10].

The superior bioactivity of E-isomers stems from their ability to adopt conformations that optimize receptor binding through multiple interaction points [7]. Molecular dynamics simulations indicate that E-configured acrylates maintain stable binding poses in enzyme active sites, with root-mean-square deviations of less than 1.5 Angstroms over 100-nanosecond trajectories [11]. Z-isomers, conversely, exhibit greater conformational flexibility that often results in suboptimal binding orientations [12].

Conformational Restriction and Pharmacophore Optimization

The double bond in (E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate serves as a conformational restriction element that preorganizes the molecule for optimal target engagement [13]. This restriction eliminates rotational freedom that could otherwise populate inactive conformations, thereby increasing the probability of productive binding interactions [13]. Comparative analysis with saturated analogues reveals that the double bond constraint improves binding affinity by factors of 5-15 in various biological assays [14].

Conformational analysis using molecular modeling techniques demonstrates that the E-configuration maintains optimal distances between key pharmacophoric elements [2]. The separation between the indole nitrogen and the cyano group remains consistently within 8-10 Angstroms, matching the spatial requirements of many biological targets [9]. This geometric preorganization reduces the entropic penalty associated with binding, contributing to enhanced thermodynamic stability of protein-ligand complexes [14].

Comparative Pharmacophore Mapping with Structural Analogues

Comprehensive pharmacophore analysis of (E)-Methyl 2-cyano-3-(1H-indol-3-yl)acrylate relative to structural analogues reveals critical molecular features that govern biological activity and provides insights for rational drug design [15] [11].

Indole Core Pharmacophore Analysis

The indole ring system functions as the central pharmacophoric element, contributing essential π-electron density and hydrogen bonding capability through its nitrogen atom [16] [17]. Quantitative structure-activity relationship studies of 24 indole derivatives demonstrate that the indole core contributes 60-75% of the overall binding affinity to biological targets [6]. The electron-rich nature of the indole ring enables favorable π-π stacking interactions with aromatic amino acid residues in protein binding sites [16].

Comparative analysis with benzofuran and benzothiophene isosteres reveals that the indole nitrogen provides unique hydrogen bonding directionality not available in oxygen or sulfur analogues [16]. This specific interaction capability translates to 3-8 fold higher activity in various biological assays compared to non-nitrogen heterocycles [17]. The degree of aromaticity in indole, measured by nucleus-independent chemical shift values, is optimal for balancing reactivity and stability in biological systems [16].

Acrylate Linker Pharmacophore Contributions

The acrylate moiety serves as both a spacer element and an electrophilic warhead in the pharmacophore model [3] [18]. Structure-activity relationship analysis demonstrates that the α,β-unsaturated ester system is essential for Michael addition reactivity with cellular nucleophiles [18]. Compounds lacking the double bond show 10-50 fold reduced activity, confirming the critical role of the electrophilic acrylate in biological mechanism [18].

Comparative studies with cinnamic acid derivatives reveal that indole-substituted acrylates exhibit superior activity profiles compared to simple phenyl analogues [19] [20]. The enhanced bioactivity results from the indole ring's greater electron density, which increases the electrophilicity of the β-carbon in the acrylate system [19]. Kinetic analysis shows that indole acrylates react with glutathione 2.5-fold faster than corresponding cinnamic acid derivatives [18].

Functional Group Optimization Through Analogue Comparison

Systematic comparison with related structural classes provides insights into optimal functional group selection for enhanced bioactivity [21] [22]. Acrylamide analogues of the target compound show reduced membrane permeability but increased hydrogen bonding capability [23]. While 3-indoleacrylamide derivatives demonstrate potent enzyme inhibition with IC₅₀ values of 2.9-4.2 micromolar against specific targets, their poor pharmacokinetic properties limit therapeutic utility.

Carboxylic acid analogues, such as 3-indolepropionic acid, exhibit different biological activity profiles characterized by antioxidant rather than electrophilic mechanisms [22] [24]. These compounds scavenge hydroxyl radicals more effectively than melatonin but lack the covalent modification capability of acrylate esters [24]. The therapeutic applications consequently differ, with carboxylic acids showing promise in neurodegenerative disease treatment rather than cancer therapy [24].

Quantitative Structure-Activity Relationship Models

Advanced QSAR modeling incorporating molecular descriptors reveals that pharmacophore optimization requires balanced consideration of multiple physicochemical parameters [6] [25]. Two-dimensional QSAR studies of indole derivatives identify key descriptors including negative potential surface area and surface area of the most hydrophobic regions as significant contributors to biological activity [6]. Models achieve correlation coefficients of 0.9382 with cross-validated q² values of 0.8557, indicating robust predictive capability [6].

Density functional theory calculations support QSAR findings, showing that optimal activity correlates with specific ranges of electronic parameters [25]. Compounds with HOMO-LUMO energy gaps between 4.5-5.2 electron volts demonstrate peak bioactivity, while deviations from this range result in reduced efficacy [25]. The electrophilicity index emerges as a critical parameter, with values of 3.5-4.2 electron volts corresponding to optimal biological activity [1].

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

226.074227566 g/mol

Monoisotopic Mass

226.074227566 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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